molecular formula C20H21N3O3 B2469068 N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1390583-90-0

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B2469068
M. Wt: 351.406
InChI Key: WEYMWSXJUDTCTF-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates neuronal excitability in the brain. CPP-115 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Mechanism Of Action

CPP-115 works by inhibiting N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which is responsible for breaking down N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain, which can have a calming and inhibitory effect on neuronal activity.

Biochemical And Physiological Effects

CPP-115 has been shown to increase N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain, which can have a range of effects on neuronal activity. In addition to reducing seizure activity and anxiety-like behavior, CPP-115 has also been shown to have analgesic effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using CPP-115 in lab experiments is its high selectivity for N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide transaminase, which minimizes off-target effects. However, CPP-115 is also relatively unstable and requires careful handling and storage to maintain its potency.

Future Directions

There are several potential directions for future research on CPP-115. One area of interest is the development of more stable and potent analogs of CPP-115 for use in clinical trials. Another area of interest is the exploration of CPP-115 as a potential treatment for other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the long-term effects of CPP-115 on neuronal function and behavior.

Synthesis Methods

CPP-115 can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the reaction of 4-methylbenzylamine with 4-carbamoylphenylacetic acid to form the intermediate compound, which is then cyclized to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, CPP-115 has been shown to increase N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide levels in the brain and reduce seizure activity. In addiction models, CPP-115 has been shown to reduce drug-seeking behavior and withdrawal symptoms. In anxiety models, CPP-115 has been shown to reduce anxiety-like behavior.

properties

IUPAC Name

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-2-4-14(5-3-13)11-23-12-16(10-18(23)24)20(26)22-17-8-6-15(7-9-17)19(21)25/h2-9,16H,10-12H2,1H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYMWSXJUDTCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

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